

# Seviteronel vs. Alternatives: Mechanism and Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

The table below summarizes the available comparative information on **seviteronel** and other relevant agents.

| Feature                             | Seviteronel (INO-464)                                                                                             | Enzalutamide (Xtandi)                                                              | Abiraterone Acetate (Zytiga)                                                                                |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Primary Mechanism of Action         | Dual CYP17 lyase inhibitor and androgen receptor (AR) antagonist [1] [2] [3]                                      | Second-generation androgen receptor antagonist [1] [2]                             | Irreversible inhibitor of CYP17 (17,20-lyase and 17 $\alpha$ -hydroxylase) [1] [2]                          |
| Key Differentiating Mechanism       | ~10-fold selectivity for CYP17 lyase over hydroxylase; activity against AR with F876L and T877A mutations [1] [2] | Prevents AR nuclear translocation and DNA binding; no CYP17 inhibition [1] [2] [3] | Potently inhibits both CYP17 activities, requiring co-administration of steroids (e.g., prednisone) [1] [2] |
| Status in mCRPC (post-Enzalutamide) | Clinical development discontinued due to toxicity and lack of efficacy [1] [2]                                    | Standard of care; approved for various settings of prostate cancer [4] [5]         | Standard of care; approved for mCRPC [4] [6]                                                                |

| Feature                               | Seviteronel (INO-464)                                                          | Enzalutamide (Xtandi)                | Abiraterone Acetate (Zytiga)                                                      |
|---------------------------------------|--------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------------------|
| Efficacy in Post-Enzalutamide Setting | PSA response rate ( $\geq 50\%$ decline): <b>6%</b> (1 of 17 patients) [1] [2] | Not applicable (post-itself)         | Used sequentially after enzalutamide; cross-resistance can attenuate response [6] |
| Common Adverse Events                 | Concentration impairment, fatigue, tremor, nausea [1] [2]                      | Fatigue, hot flash, gynecomastia [5] | Mineralocorticoid excess (managed with steroids); fatigue [1] [2]                 |
| Steroid Co-administration             | Not required [1] [2]                                                           | Not required                         | Required [1] [2]                                                                  |

## Experimental Protocol from Key Phase 2 Study

The primary source of clinical data for **seviteronel** in the post-enzalutamide setting comes from the Phase 2 study (NCT02130700). Here is a summary of its methodology [1] [2]:

- **Study Design:** Open-label, single-arm Phase 2 trial.
- **Patient Population:** 17 men with progressive mCRPC previously treated with enzalutamide for >3 months. Patients were divided into cohorts with or without prior docetaxel chemotherapy.
- **Primary Objective:** Determine the rate of significant PSA response (defined as a  $\geq 50\%$  decline from baseline after 12 weeks of treatment).
- **Dosing Protocols:** The dosing regimen was amended due to toxicity:
  - **Initial:** 150 mg orally twice daily, titrated up to 450 mg twice daily.
  - **Amendment 1:** Changed to 750 mg orally once daily.
  - **Amendment 2:** Further reduced to 600 mg orally once daily.
- **Statistical Design:** Used a Simon optimal two-stage design. The first stage required at least 1 response out of 9 patients in a cohort to proceed to further enrollment.

The following diagram illustrates the structure and outcome of this clinical trial.



[Click to download full resolution via product page](#)

## Research Implications and Context

- **The Unmet Need:** The study was initiated to address cross-resistance between approved agents like enzalutamide and abiraterone. Sequential use often shows minimal improvement, driven by AR

mutations and splice variants [1] [2].

- **Mechanistic Rationale: Seviteronel's** dual mechanism was scientifically sound. Preclinical data showed it was more potent than abiraterone in enzalutamide-resistant cell lines and effective against AR mutations like F876L, which can convert enzalutamide into an agonist [1] [2] [3].
- **Conclusion for Drug Developers:** The Phase 2 trial concluded that **further development of seviteronel in this patient population and without oral steroid co-administration is not supported** due to limited tolerability and insignificant response rates [1] [2]. This highlights the challenge of overcoming advanced resistance mechanisms and the importance of managing toxicity, even for mechanistically promising compounds.

It is worth noting that research on **seviteronel** has also explored its potential as a **radiosensitizer in AR-positive triple-negative breast cancer (TNBC)**, with different findings regarding its mechanism compared to enzalutamide [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase 2 Study of Seviteronel (INO-464) in Patients with ... [pmc.ncbi.nlm.nih.gov]
2. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]
3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
4. Real-World Overall Survival Comparison of Enzalutamide ... [pubmed.ncbi.nlm.nih.gov]
5. Enzalutamide Prolongs Survival in nmHSPC With ... [cancernetwork.com]
6. Comparing the Impact of Abiraterone and Enzalutamide ... [jhoponline.com]

To cite this document: Smolecule. [Seviteronel vs. Alternatives: Mechanism and Clinical Data].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-treatment-post-enzalutamide-progression>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)